
2-Amino-2-mesitylpropan-1-ol
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Overview
Description
2-Amino-2-mesitylpropan-1-ol is an organic compound with the molecular formula C12H19NO It is a derivative of propanol, featuring an amino group and a mesityl group (a derivative of benzene with three methyl groups) attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-mesitylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of mesityl oxide with ammonia and formaldehyde under controlled conditions. The reaction typically proceeds as follows:
- The intermediate is then treated with formaldehyde to yield this compound.
Mesityl oxide: is reacted with in the presence of a catalyst to form an intermediate.
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-mesitylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to facilitate substitution reactions.
Major Products
Oxidation: Nitro or nitroso derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-mesitylpropan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical reagent and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 2-Amino-2-mesitylpropan-1-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the mesityl group can participate in hydrophobic interactions, affecting the compound’s overall reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methylpropan-1-ol: Similar structure but lacks the mesityl group, resulting in different chemical properties and reactivity.
2-Amino-2-phenylpropan-1-ol: Contains a phenyl group instead of a mesityl group, leading to variations in hydrophobic interactions and reactivity.
Uniqueness
2-Amino-2-mesitylpropan-1-ol is unique due to the presence of the mesityl group, which imparts distinct steric and electronic effects. These effects influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
2-Amino-2-mesitylpropan-1-ol (AMPA) is a compound that has garnered attention for its potential biological activities. This article reviews the available literature on the biological activity of AMPA, focusing on its antimicrobial properties, enzyme interactions, and potential therapeutic applications.
AMPA is classified as an amino alcohol with a molecular formula of C12H19NO. Its structure features a mesityl group, which contributes to its unique chemical behavior. The compound exhibits a pKa value of approximately 9.69, indicating its ability to act as a buffer in various biological systems.
1. Antimicrobial Activity
AMPA has demonstrated significant antimicrobial properties. Research indicates that it can interact with glycol ethers to form hydroxyl groups, enhancing its disinfectant capabilities. In surface methodology experiments, AMPA exhibited effective antimicrobial action against various pathogens, suggesting its utility in clinical and industrial applications .
2. Enzyme Interactions
AMPA has been shown to serve as an effective buffer for enzyme assays, particularly for enzymes such as alkaline phosphatase and lactate dehydrogenase. Its ability to maintain pH levels within the optimal range for these enzymes makes it a valuable tool in biochemical research . The compound acts as a phosphate acceptor for alkaline phosphatase, facilitating enzymatic reactions that are critical in metabolic pathways .
Case Studies and Research Findings
Several studies have explored the broader implications of amino alcohols similar to AMPA in therapeutic contexts:
- Anticancer Properties : A study involving soluble extracts from Moringa oleifera highlighted the potential of plant-derived compounds in cancer treatment, which may parallel the therapeutic avenues explored with AMPA .
- Enzyme Activity Modulation : Research has indicated that compounds like AMPA can influence enzyme kinetics significantly, making them suitable candidates for developing new biochemical assays .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C12H19NO |
---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
2-amino-2-(2,4,6-trimethylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-8-5-9(2)11(10(3)6-8)12(4,13)7-14/h5-6,14H,7,13H2,1-4H3 |
InChI Key |
SFZVAHRCXQAFRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)(CO)N)C |
Origin of Product |
United States |
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